molecular formula C11H7ClF6OS B14060675 1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14060675
M. Wt: 336.68 g/mol
InChI Key: TVWDNXNOVCLIRJ-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound known for its unique structural properties and potential applications in various fields. It contains a chloro group, trifluoromethyl groups, and a trifluoromethylthio group attached to a phenyl ring, making it a compound of interest in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a precursor compound containing the trifluoromethyl and trifluoromethylthio groups. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chloro group or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(trifluoromethylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-(trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of chloro, trifluoromethyl, and trifluoromethylthio groups provides distinct chemical and physical properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H7ClF6OS

Molecular Weight

336.68 g/mol

IUPAC Name

1-chloro-1-[2-(trifluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6OS/c1-5(19)9(12)7-3-2-6(20-11(16,17)18)4-8(7)10(13,14)15/h2-4,9H,1H3

InChI Key

TVWDNXNOVCLIRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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